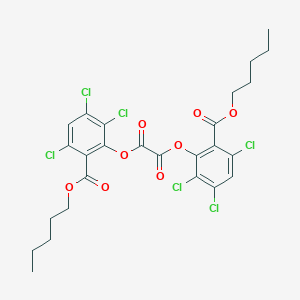

Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate

Description

Properties

IUPAC Name |

bis(2,3,5-trichloro-6-pentoxycarbonylphenyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl6O8/c1-3-5-7-9-37-23(33)17-13(27)11-15(29)19(31)21(17)39-25(35)26(36)40-22-18(14(28)12-16(30)20(22)32)24(34)38-10-8-6-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURKHUDOTFUVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(C(=C(C=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=CC(=C2Cl)Cl)Cl)C(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868349 | |

| Record name | Bis{2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl} ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75203-51-9 | |

| Record name | 1,2-Bis[2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl] ethanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75203-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075203519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis{2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl} ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl] oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Bis(2,4,5-trichloro-6-((pentyloxy)carbonyl)phenyl) Oxalate (CPPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,4,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate, commonly known as CPPO, is a key organic compound renowned for its central role in peroxyoxalate chemiluminescence (POCL). This phenomenon, the basis for the familiar glow stick, has been harnessed for a multitude of sensitive analytical applications in biomedical research and drug development. This technical guide provides a comprehensive overview of the fundamental properties of CPPO, including its physicochemical characteristics, spectral data, synthesis, and the mechanism of its celebrated light-emitting reaction. Furthermore, it delves into its applications in bioassays and details experimental protocols for its synthesis and use.

Core Properties of CPPO

Physicochemical Properties

CPPO is a white crystalline solid at room temperature.[1] Its structure, characterized by a central oxalate ester linked to two substituted phenyl rings, is crucial for its reactivity and chemiluminescent properties. The presence of electron-withdrawing chlorine atoms on the phenyl rings enhances its reactivity towards hydrogen peroxide, a key step in the chemiluminescence cascade.

| Property | Value | Reference |

| IUPAC Name | bis(2,4,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate | [2] |

| Synonyms | CPPO, Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | [2] |

| CAS Number | 30431-54-0 | [3] |

| Molecular Formula | C₂₆H₂₄Cl₆O₈ | [2] |

| Molecular Weight | 677.17 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 80-85 °C | [3] |

| Density | 1.43 g/cm³ (lit.) | [3] |

| Refractive Index | n20/D 1.56 (lit.) | [3] |

| Solubility | Soluble in organic solvents such as diethyl phthalate and ethyl acetate. | [1] |

Spectral Properties

The spectral characteristics of CPPO are fundamental to understanding its electronic transitions and its role in chemiluminescence.

The UV-Vis absorption spectrum of CPPO is characterized by absorptions in the ultraviolet region, typical of substituted aromatic systems. The electron-withdrawing chlorine substituents and the carbonyl groups influence the π→π* electronic transitions within the aromatic rings.[4]

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| Not explicitly found in search results. | Not explicitly found in search results. | Not explicitly found in search results. |

Note: While the qualitative aspects of the UV-Vis spectrum are described, specific quantitative data for λmax and molar absorptivity were not available in the performed search.

The FTIR spectrum of CPPO provides valuable information about its functional groups. Key vibrational bands are expected for the carbonyl groups of the ester and oxalate moieties, as well as vibrations associated with the chlorinated aromatic rings.

| Wavenumber (cm⁻¹) | Assignment |

| ~1750-1730 | C=O stretching (ester) |

| Not explicitly found in search results. | C=O stretching (oxalate) |

| Not explicitly found in search results. | C-Cl stretching |

| Not explicitly found in search results. | Aromatic C=C stretching |

Note: While general regions for characteristic peaks of similar compounds are known, a detailed, experimentally-derived FTIR spectrum with specific peak assignments for CPPO was not found in the search results.

Synthesis of CPPO

The most common and well-established method for the synthesis of CPPO is the reaction of 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride.[1]

Reaction Scheme

Caption: Synthesis of CPPO from 2-carbopentoxy-3,5,6-trichlorophenol and oxalyl chloride.

Experimental Protocol: Synthesis of CPPO

This protocol is a generalized procedure based on literature descriptions.[1][5]

Materials:

-

2-carbopentoxy-3,5,6-trichlorophenol

-

Oxalyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous toluene (or another suitable inert solvent)

-

Ethanol (for washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-carbopentoxy-3,5,6-trichlorophenol in anhydrous toluene. Add a magnetic stir bar.

-

Addition of Base: Cool the flask in an ice bath and slowly add triethylamine to the solution while stirring. The base acts as a scavenger for the hydrochloric acid produced during the reaction.

-

Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride in anhydrous toluene to the cooled reaction mixture via a dropping funnel over a period of 1-2 hours. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: The reaction mixture will contain the precipitated triethylamine hydrochloride salt. Filter the mixture by vacuum filtration.

-

Purification: Wash the crude product with ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/ethanol).

-

Drying: Dry the purified CPPO product under vacuum.

Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as NMR and FTIR to confirm its identity and purity.

Chemiluminescence Mechanism

The light-producing reaction of CPPO is a multi-step process known as peroxyoxalate chemiluminescence. It involves the reaction of CPPO with hydrogen peroxide in the presence of a fluorescent dye (fluorophore).

References

- 1. Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)oxalate - Wikipedia [en.wikipedia.org]

- 2. Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | C26H24Cl6O8 | CID 93137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate | 30431-54-0 [smolecule.com]

- 5. youtube.com [youtube.com]

What is the chemiluminescence mechanism of CPPO?

An In-depth Technical Guide to the Chemiluminescence Mechanism of Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl) Oxalate (CPPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxyoxalate chemiluminescence (PO-CL) is one of the most efficient non-biological light-emitting chemical reactions, with quantum yields reaching up to 50%.[1] Discovered in the 1960s, this class of reactions forms the basis for the bright, long-lasting light of commercial glow sticks and has been adapted for numerous highly sensitive analytical applications in the clinical, environmental, and pharmaceutical fields.[1] Among the various oxalate esters used, Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl) oxalate, commonly known as CPPO, is a key reagent valued for its high efficiency and is a central component in many chemiluminescent systems.[2][3][4]

This technical guide provides an in-depth exploration of the core chemiluminescence mechanism of CPPO. It details the reaction pathway, presents key quantitative data, outlines experimental protocols for its study, and visualizes the process for enhanced understanding.

Core Chemiluminescence Mechanism

The light-emitting process of the CPPO system is a multi-step reaction that involves the interaction of the oxalate ester with an oxidant, typically hydrogen peroxide (H₂O₂), in the presence of a suitable fluorescent dye (fluorophore).[2][5] The overall process can be categorized as indirect or sensitized chemiluminescence, where a high-energy intermediate is generated chemically, and this intermediate transfers its energy to a fluorophore, which is the ultimate light emitter.[3][6]

The generally accepted mechanism involves the following key stages:

-

Activation and Nucleophilic Attack: The reaction is typically initiated in an organic solvent and is often base-catalyzed by a weak base such as sodium salicylate or imidazole.[1][2] The base facilitates the deprotonation of hydrogen peroxide to form the hydroperoxide anion (OOH⁻), a stronger nucleophile.[7][8] This anion then performs a nucleophilic attack on one of the carbonyl carbons of the CPPO molecule.

-

Formation of a High-Energy Intermediate: This initial reaction leads to the displacement of a trichlorophenol leaving group and the formation of a peroxyoxalate intermediate.[3] This intermediate is unstable and rapidly undergoes an intramolecular cyclization, eliminating the second trichlorophenol molecule to form the critical high-energy intermediate: 1,2-dioxetanedione.[3][6][9] This strained, four-membered ring peroxide is highly energetic and unstable.[8]

-

Energy Transfer and Light Emission (CIEEL): The 1,2-dioxetanedione intermediate does not emit light itself.[6] Instead, it transfers its energy to a fluorophore molecule. The most widely accepted mechanism for this energy transfer is the Chemically Initiated Electron Exchange Luminescence (CIEEL) model.[1][3]

-

An electron is transferred from the fluorophore (F) to the 1,2-dioxetanedione, forming a transient charge-transfer complex.

-

This complex then decomposes, breaking the peroxide bond and releasing two molecules of carbon dioxide (CO₂). This decomposition results in the formation of a fluorophore radical cation (F•+) and a carbon dioxide radical anion (CO₂•⁻).

-

Finally, a rapid back electron transfer from the CO₂•⁻ to the F•+ generates the fluorophore in an electronically excited state (F*).

-

This excited fluorophore then relaxes to its ground state by emitting a photon of light (hν). The wavelength (and thus the color) of the emitted light is characteristic of the specific fluorophore used.[2][5][8]

-

The reaction rate is dependent on pH, with slightly alkaline conditions generally producing brighter light.[2] A variety of fluorescent dyes can be used to produce different colors, such as 9,10-diphenylanthracene for blue light or rubrene for yellow.[10]

Reaction Pathway Diagram

References

- 1. journals.umz.ac.ir [journals.umz.ac.ir]

- 2. Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)oxalate - Wikipedia [en.wikipedia.org]

- 3. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 4. A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations | Chemical Education Xchange [chemedx.org]

- 5. Buy Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate | 30431-54-0 [smolecule.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemiluminescence from reactions of bis(pentachlorophenyl)oxalate, hydrogen peroxide and fluorescent compounds. Kinetics and mechanism - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Chemiluminescence — Chemie a světlo [chemistryandlight.eu]

- 9. Chemiluminescent Measurement of Hydrogen Peroxide in the Exhaled Breath Condensate of Healthy and Asthmatic Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TCPO - Wikipedia [en.wikipedia.org]

CPPO (Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate) structure

An In-depth Technical Guide to Bis(2,4,5-trichloro-6-((pentyloxy)carbonyl)phenyl) Oxalate (CPPO)

Abstract

Bis(2,4,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate, commonly known as CPPO, is a specialized organic compound renowned for its central role in peroxyoxalate chemiluminescence (PO-CL). As the active oxalate ester in many commercial light-emitting products, such as glow sticks, CPPO's reaction with an oxidizer and subsequent energy transfer to a fluorescent dye produces sustained, high-efficiency light without the need for an external energy source.[1][2] This guide provides a comprehensive overview of CPPO's chemical structure, physicochemical properties, synthesis, and mechanism of action. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize chemiluminescent systems.

Chemical Structure and Identification

CPPO is a symmetrical diester of oxalic acid and 2-carbopentoxy-3,5,6-trichlorophenol.[1] The molecule consists of a central oxalate core connecting two substituted phenyl rings. Each phenyl ring is heavily functionalized with three chlorine atoms and a pentyloxycarbonyl group, which modulate its reactivity and solubility.

Table 1: Chemical Identifiers for CPPO

| Identifier | Value |

| IUPAC Name | bis(3,4,6-trichloro-2-pentoxycarbonylphenyl) oxalate[] |

| Synonyms | Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate, TCPO[][4] |

| CAS Number | 30431-54-0[2] |

| Molecular Formula | C₂₆H₂₄Cl₆O₈[1][5][6] |

| SMILES String | CCCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCCCC[] |

| InChI Key | TZZLVFUOAYMTHA-UHFFFAOYSA-N[1][] |

Physicochemical Properties

CPPO is a white, crystalline solid at room temperature.[1][7] It is generally insoluble in water but soluble in various organic solvents such as diethyl phthalate, ethyl acetate, and dibutyl phthalate, which are commonly used as the medium for its chemiluminescent reactions.[5][8]

Table 2: Physicochemical Data for CPPO

| Property | Value | Source(s) |

| Molar Mass | 677.17 g/mol | [1][] |

| Appearance | White Crystalline Powder/Solid | [1][2][7] |

| Melting Point | 80 to 84 °C (176 to 183 °F) | [1][2] |

| Relative Density | ~1.434 g/cm³ (Predicted) | [][5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [5] |

Synthesis of CPPO

The synthesis of CPPO is typically achieved through the acylation of a substituted phenol with oxalyl chloride.[1] The precursor, 2-carbopentoxy-3,5,6-trichlorophenol, is first prepared and then reacted with oxalyl chloride in the presence of a suitable base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of CPPO

This protocol is based on the established synthesis of related aryl oxalate esters.[1][9] Warning: This procedure involves hazardous chemicals and should only be performed by trained chemists in a fume hood with appropriate personal protective equipment.

-

Preparation of Reactant Solution : Dissolve 2-carbopentoxy-3,5,6-trichlorophenol in a dry, inert solvent such as toluene or dichloromethane.

-

Cooling : Chill the solution in an ice bath to 0 °C to control the exothermic reaction.

-

Base Addition : Add one molar equivalent of a dry organic base, such as triethylamine, to the solution. The base acts as an acid scavenger.

-

Acylation : While maintaining the low temperature and stirring vigorously, slowly add 0.5 molar equivalents of oxalyl chloride dropwise. The formation of a precipitate (triethylammonium chloride) will be observed.

-

Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and continue stirring for several hours (or overnight) to ensure the reaction goes to completion.[9]

-

Isolation : Filter the mixture via suction filtration to separate the solid product and byproduct from the solvent.

-

Purification : Wash the collected solid with a solvent like methanol or ethanol to remove the ammonium salt byproduct, which is soluble in alcohol while CPPO is not.

-

Drying : Dry the purified white powder, which is the final CPPO product, under a vacuum.

Caption: Workflow for the synthesis of CPPO.

Mechanism of Chemiluminescence

CPPO is a key component in one of the most efficient non-biological light-producing chemical reactions.[10] The process is a form of indirect chemiluminescence, where the energy from the initial chemical reaction is transferred to a separate fluorescent molecule (fluorophore), which then emits light.[11] The reaction rate and light intensity can be influenced by pH, with slightly alkaline conditions often producing brighter light.[1]

The key steps are:

-

Oxidation : CPPO reacts with hydrogen peroxide (H₂O₂), typically in the presence of a weak base catalyst like sodium salicylate.[1]

-

Intermediate Formation : This reaction forms a highly unstable, high-energy intermediate, presumed to be 1,2-dioxetanedione.[11][12]

-

Energy Transfer (CRET) : Before it can decompose, the energy from the 1,2-dioxetanedione intermediate is transferred to a fluorescent dye molecule via a process known as Chemically Initiated Electron Exchange Luminescence (CIEEL).[10]

-

Light Emission : The dye is promoted to an excited singlet state. As it returns to its ground state, it releases the excess energy as a photon of light.[11] The color of the emitted light is determined by the chemical structure of the chosen dye.

Caption: The peroxyoxalate chemiluminescence (PO-CL) pathway involving CPPO.

Spectroscopic Characterization

While specific spectral data are proprietary or scattered in literature, the structure of CPPO allows for the prediction of characteristic signals in common spectroscopic analyses.

Table 3: Predicted Spectroscopic Features of CPPO

| Technique | Feature | Expected Signal Characteristics |

| IR Spectroscopy | C=O Stretch (Ester) | Strong absorption around 1760-1780 cm⁻¹ (aryl ester) and ~1740 cm⁻¹ (aliphatic ester).[13] |

| C=O Stretch (Oxalate) | Strong absorption around 1800-1820 cm⁻¹.[13] | |

| C-O Stretch | Signals in the 1000-1300 cm⁻¹ region. | |

| Aromatic C=C Stretch | Peaks in the 1450-1600 cm⁻¹ region. | |

| ¹H-NMR Spectroscopy | Aromatic Protons | Singlets in the aromatic region (~7.0-8.0 ppm), characteristic of the isolated protons on the trichlorophenyl rings.[14] |

| Pentyloxy Chain Protons | Aliphatic signals (~0.9-4.5 ppm), including a triplet for the terminal CH₃, and multiplets for the CH₂ groups, with the -O-CH₂- group being the most downfield.[14] | |

| ¹³C-NMR Spectroscopy | Carbonyl Carbons | Signals in the downfield region (~155-170 ppm) for the ester and oxalate carbons.[14] |

| Aromatic Carbons | Multiple signals in the aromatic region (~110-150 ppm), including those attached to chlorine and oxygen. | |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | A complex isotopic pattern around m/z = 677 due to the presence of six chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[13] |

| Fragmentation | Predictable fragmentation patterns corresponding to the loss of the pentyloxycarbonyl groups and cleavage of the oxalate ester bond. |

Applications

CPPO's primary application is as a chemiluminescent reagent.[7] Its high quantum efficiency and stability make it a preferred choice for various commercial and research purposes.

-

Emergency and Recreational Lighting : CPPO is the key ingredient in most modern glow sticks, providing reliable, long-lasting, battery-free illumination.[2]

-

Analytical Chemistry : The peroxyoxalate reaction is used as a highly sensitive detection method in liquid chromatography and other analytical assays to quantify trace amounts of various analytes.[]

-

Biomedical Research : In bioassays, CPPO-based systems can be used for the detection of low-abundance biomolecules, including in immunoassays and DNA hybridization assays, where the reaction can be triggered by biologically generated hydrogen peroxide.[][11]

References

- 1. Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)oxalate - Wikipedia [en.wikipedia.org]

- 2. CPPO Chemical Supplier | Bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate | CAS 30431-54-0 | Nexal Inc [nexalinc.com]

- 4. Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | C26H24Cl6O8 | CID 93137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CPPO | CymitQuimica [cymitquimica.com]

- 7. teloonchem.com [teloonchem.com]

- 8. Chemiluminescence of CPPO with organic dyes : Svarichevsky Mikhail [3.14.by]

- 9. How to Make TCPO (for Making Glow Sticks) - Instructables [instructables.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemiluminescence in Combination with Organic Photosensitizers: Beyond the Light Penetration Depth Limit of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

Synthesis of "Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate"

An In-Depth Technical Guide to the Synthesis of Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) Oxalate (CPPO)

This guide provides a comprehensive overview of the synthesis of this compound, a key chemiluminescent agent commonly known as CPPO. The synthesis is a two-step process commencing with the esterification of 2,3,5-trichlorosalicylic acid to form the precursor, pentyl 2,3,5-trichloro-6-hydroxybenzoate, followed by the reaction of this precursor with oxalyl chloride. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, data presentation in a structured format, and visualizations of the synthesis pathway and experimental workflow.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value |

| Molecular Formula | C₂₆H₂₄Cl₆O₈ |

| Molecular Weight | 677.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 80-85 °C |

| Purity | ≥ 95% (HPLC) |

| CAS Number | 30431-54-0 |

Synthesis Pathway

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the esterification of 2,3,5-trichlorosalicylic acid with n-pentanol to yield pentyl 2,3,5-trichloro-6-hydroxybenzoate. The subsequent step is the reaction of this phenolic ester with oxalyl chloride to form the final product.

Caption: Two-step synthesis pathway of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the precursor and the final product.

Step 1: Synthesis of Pentyl 2,3,5-trichloro-6-hydroxybenzoate

This procedure is adapted from established methods for the esterification of substituted salicylic acids.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 2,3,5-Trichlorosalicylic acid | 241.46 | 24.15 | 0.1 |

| n-Pentanol | 88.15 | 44.08 | 0.5 |

| Concentrated Sulfuric Acid | 98.08 | ~1 mL | Catalytic |

| Toluene | 92.14 | 100 mL | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

A solution of 2,3,5-trichlorosalicylic acid (0.1 mol) in toluene (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

n-Pentanol (0.5 mol) and a catalytic amount of concentrated sulfuric acid (approximately 1 mL) are added to the flask.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is allowed to cool to room temperature.

-

The mixture is then washed sequentially with water and saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent and excess n-pentanol are removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure pentyl 2,3,5-trichloro-6-hydroxybenzoate. A yield of approximately 73% can be expected based on similar reactions.[1]

Step 2: Synthesis of this compound (CPPO)

This protocol is based on general methods for the synthesis of diaryl oxalates.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| Pentyl 2,3,5-trichloro-6-hydroxybenzoate | 311.59 | 31.16 | 0.1 |

| Oxalyl Chloride | 126.93 | 6.35 | 0.05 |

| Triethylamine | 101.19 | 10.12 | 0.1 |

| Anhydrous Toluene | 92.14 | 150 mL | - |

| Anhydrous Methanol or Ethanol | - | As needed | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of pentyl 2,3,5-trichloro-6-hydroxybenzoate (0.1 mol) in anhydrous toluene (100 mL) is prepared.

-

Triethylamine (0.1 mol) is added to the solution, and the mixture is cooled to 0 °C in an ice bath.

-

A solution of oxalyl chloride (0.05 mol) in anhydrous toluene (50 mL) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The formation of a precipitate (triethylamine hydrochloride) will be observed.

-

The reaction mixture is filtered to remove the precipitate.

-

The filtrate is washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent such as a mixture of ethyl acetate and hexane to give this compound as a white solid.

Experimental Workflow

The general workflow for the synthesis and purification of the target compound is illustrated below.

Caption: General experimental workflow for the synthesis of CPPO.

Conclusion

This technical guide outlines a reliable two-step synthesis for this compound (CPPO). The provided protocols, adapted from established chemical literature, offer a clear path for the preparation of this important chemiluminescent compound. Researchers should note that while the general procedures are robust, optimization of reaction conditions may be necessary to achieve higher yields and purity. Further characterization of the final product and its precursor using modern analytical techniques such as NMR and mass spectrometry is highly recommended to confirm their identity and purity.

References

The Definitive Researcher's Guide to CPPO: Synonyms, Properties, and Applications in Chemiluminescence

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical reagents is paramount. This technical guide provides an in-depth exploration of Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate, commonly known as CPPO. This document covers its nomenclature, physicochemical properties, synthesis, and detailed experimental protocols for its principal application in chemiluminescence.

Nomenclature and Identification: Unraveling the Synonyms of CPPO

CPPO is an organic compound widely recognized for its critical role as an active ingredient in chemiluminescent systems, such as glow sticks. Due to its complex chemical name, a variety of synonyms and alternative names are used in scientific literature and commercial applications. A clear understanding of this nomenclature is essential for thorough literature research.

The primary chemical name for CPPO is Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate .[1] It is also frequently referred to as Bis[2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl]oxalate .[1]

Other notable synonyms and alternative names include:

-

bis(6-carbopentoxy-2,4,5-trichlorophenyl)oxalate

-

Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate

-

bis(3,4,6-trichloro-2-pentoxycarbonylphenyl) oxalate

-

Oxalic Acid Bis[2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl] Ester

-

Ethanedioic acid, 1,2-bis[3,4,6-trichloro-2-[(pentyloxy)carbonyl]phenyl] ester

For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number for CPPO is 30431-54-0 .

Physicochemical Properties of CPPO

A summary of the key quantitative data for CPPO is presented in the table below, providing a quick reference for its physical and chemical characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₄Cl₆O₈ | [2] |

| Molecular Weight | 677.18 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 80-82 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents such as diethyl phthalate and ethyl acetate. | [2] |

The Science of Light: The Chemiluminescence of CPPO

The most significant application of CPPO lies in its ability to produce light through a chemical reaction, a process known as chemiluminescence. This occurs when CPPO reacts with an oxidizing agent, typically hydrogen peroxide, in the presence of a fluorescent dye (also known as a fluorescer or sensitizer).

The reaction is pH-dependent and is often catalyzed by a weak base, such as sodium salicylate, to achieve brighter light emission.[2] The general mechanism involves the degradation of CPPO to a high-energy intermediate, 1,2-dioxetanedione.[2][3] This unstable intermediate then transfers its energy to the fluorescent dye, causing the dye to become electronically excited. As the excited dye returns to its ground state, it releases the excess energy in the form of photons, which we perceive as light. The color of the emitted light is determined by the specific fluorescent dye used in the formulation.[2]

Signaling Pathway of CPPO Chemiluminescence

The following diagram illustrates the key steps in the CPPO chemiluminescence signaling pathway.

Experimental Protocols

Synthesis of CPPO

CPPO can be synthesized by reacting 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride.[2] While various specific methodologies exist, a general laboratory-scale synthesis protocol is outlined below. It is imperative that this procedure is conducted by, or under the direct supervision of, an experienced chemist in a fume hood with appropriate personal protective equipment.

Materials:

-

2-carbopentoxy-3,5,6-trichlorophenol

-

Oxalyl chloride

-

Triethylamine (or another suitable organic base)

-

Anhydrous toluene (or another suitable dry solvent)

-

Anhydrous ethanol or methanol (for washing)

Procedure:

-

Dissolve 2-carbopentoxy-3,5,6-trichlorophenol in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer. The solution should be kept under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add one molar equivalent of triethylamine to the cooled solution while stirring.

-

With continued stirring and cooling, add 0.5 molar equivalents of oxalyl chloride dropwise. This reaction is exothermic and will produce a precipitate.

-

After the addition of oxalyl chloride is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight to ensure the reaction goes to completion.

-

Filter the mixture via suction filtration to collect the solid product, which will be a mixture of CPPO and triethylamine hydrochloride.

-

Wash the collected solid with cold ethanol or methanol to remove the triethylamine hydrochloride byproduct.

-

Dry the purified CPPO product under a vacuum.

Experimental Workflow for a Chemiluminescence Assay

The following diagram outlines a typical workflow for conducting a chemiluminescence experiment using CPPO.

Applications in Research and Development

The high sensitivity of the CPPO chemiluminescence system makes it a valuable tool in various analytical applications. It is widely used in:

-

Immunoassays: Where CPPO-based detection can provide high sensitivity for quantifying antigens or antibodies.

-

DNA Probe Hybridization Assays: For the detection of specific nucleic acid sequences.

-

High-Performance Liquid Chromatography (HPLC): As a post-column detection method for fluorescently labeled analytes.

-

Flow Injection Analysis (FIA): For the rapid and sensitive determination of various substances.

-

Biosensors: For the detection of hydrogen peroxide produced in enzymatic reactions, allowing for the quantification of a wide range of analytes such as glucose and cholesterol.

This guide provides a foundational understanding of CPPO for researchers and professionals. Further exploration into specific applications and optimization of reaction conditions will undoubtedly continue to expand the utility of this versatile chemiluminescent reagent.

References

Solubility Profile of Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) Oxalate and Its Isomers in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of the peroxyoxalate compound "Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate" in organic solvents. A comprehensive search of scientific literature and chemical databases revealed no specific quantitative or qualitative solubility data for this particular isomer. Consequently, this document provides a detailed overview of the solubility characteristics of its closely related and commercially significant isomers: Bis(2,4,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate (CPPO) and Bis(2,4,6-trichlorophenyl) oxalate (TCPO). This guide presents available solubility data for these isomers, a general experimental protocol for determining the solubility of solid organic compounds, and a visual workflow to aid in experimental design.

Introduction: The Challenge of Isomer-Specific Data

Peroxyoxalate chemiluminescence has been a cornerstone of analytical chemistry and diagnostic assays for decades. The efficiency of the light-emitting reaction is highly dependent on the chemical structure of the oxalate ester and the solvent system in which the reaction occurs. The title compound, this compound, is a specific isomer of a family of chemiluminescent reagents. However, detailed physicochemical data, including solubility in common organic solvents, is not available in the public domain for this specific molecule.

In contrast, its isomers, CPPO and TCPO, are well-documented and widely used in commercial applications such as glow sticks and high-sensitivity analytical assays. Understanding their solubility is crucial for optimizing reaction conditions, formulation development, and ensuring the stability of chemiluminescent reagents. This guide, therefore, focuses on providing the available data for these analogs as a reference point for researchers working with related compounds.

The general principle of "like dissolves like" governs the solubility of these compounds. As large, relatively nonpolar molecules, they are expected to be sparingly soluble in water but exhibit greater solubility in organic solvents. The presence of polar carbonyl groups and the nonpolar phenyl and pentyl groups results in a molecule with moderate overall polarity, leading to solubility in a range of organic solvents.

Solubility Data of Commercially Available Isomers

While quantitative data is scarce, the following tables summarize the available qualitative and quantitative solubility information for CPPO and TCPO in various organic solvents. This data is compiled from chemical supplier information and technical reports.

Table 1: Qualitative Solubility of CPPO and TCPO

| Solvent | CPPO (CAS: 30431-54-0) | TCPO (CAS: 1165-91-9) |

| Diethyl Phthalate | Soluble[1] | Soluble[2] |

| Ethyl Acetate | Soluble[1] | Soluble (used for recrystallization)[2] |

| Acetone | Data not available | Soluble[3] |

| Chloroform | Soluble | Soluble[3] |

| Benzene | Data not available | Soluble |

| Dimethyl Phthalate | Soluble | Soluble |

| Acetonitrile | Data not available | Soluble (used in HPLC)[4] |

Table 2: Quantitative Solubility of TCPO at 25°C

| Solvent | Solubility (mol/L x 10²) |

| Chlorobenzene | > 3.0 |

| 1,2-Dichlorobenzene | > 3.0 |

| 1,1,2,2-Tetrachloroethane | > 3.0 |

| Aroclor 1242 | 6.85 |

Data extracted from a 1968 technical report on chemiluminescent materials.

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a solid organic compound in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of a compound in a given organic solvent at a controlled temperature.

Materials:

-

The solid compound of interest (e.g., a peroxyoxalate ester)

-

High-purity organic solvent

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial.

-

Pipette a known volume of the organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial in a fume hood to allow the solvent to evaporate completely. Gentle heating or a stream of nitrogen can be used to accelerate this process, but care must be taken not to sublime the solid.

-

Once the solvent is fully evaporated, place the dish or vial in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the dish or vial containing the dry, solid residue on the analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty dish or vial from the final weight to determine the mass of the dissolved solid.

-

Calculate the solubility using the following formula: Solubility (g/L) = Mass of dissolved solid (g) / Volume of filtered solution (L)

-

To express solubility in mol/L, divide the result by the molar mass of the compound.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for the specific compound and solvent being used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While direct solubility data for "this compound" remains elusive, the information available for its isomers, CPPO and TCPO, provides valuable insights for researchers. These compounds generally exhibit good solubility in common organic solvents used in chemiluminescence systems, such as phthalates and esters. For precise quantitative measurements, the provided experimental protocol offers a reliable method for determining the solubility of this or any other solid organic compound. Future research into the synthesis and characterization of the 2,3,5-trichloro isomer would be beneficial to the scientific community, allowing for a more complete understanding of its physicochemical properties and potential applications.

References

- 1. Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)oxalate - Wikipedia [en.wikipedia.org]

- 2. TCPO - Wikipedia [en.wikipedia.org]

- 3. CAS 1165-91-9: Bis(2,4,6-trichlorophenyl) oxalate [cymitquimica.com]

- 4. Stability of bis(2,4,6-trichlorophenyl) oxalate in high-performance liquid chromatography for chemiluminescence detection - Analyst (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the CPPO Chemiluminescence Reaction with Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal Bis(2,4,5-trichloro-6-pentyloxycarbonylphenyl)oxalate (CPPO) chemiluminescence reaction with hydrogen peroxide. Esteemed for its high quantum yield and versatility, this peroxyoxalate reaction is a cornerstone of modern sensitive detection methodologies across diverse scientific disciplines. This document elucidates the core reaction mechanism, details critical experimental protocols, presents key quantitative data, and illustrates the logical workflows essential for the successful application of this powerful analytical tool.

The Core Reaction: Mechanism and Principles

The CPPO chemiluminescence system is a form of indirect chemiluminescence, meaning the light emission does not originate from the primary reactants themselves but from an excited-state fluorophore. The reaction is initiated by the interaction of CPPO with hydrogen peroxide, typically in the presence of a catalyst, leading to the formation of a high-energy intermediate. This intermediate then transfers its energy to a suitable fluorescent molecule (fluorophore), which in turn releases a photon as it returns to its ground state.

The generally accepted mechanism proceeds through the following key stages:

-

Nucleophilic Attack: Hydrogen peroxide, often activated by a base or catalyst, performs a nucleophilic attack on one of the carbonyl carbons of the CPPO molecule.

-

Formation of a Peroxyoxalate Intermediate: This initial reaction forms a transient and unstable hydroperoxyoxalate intermediate.

-

Intramolecular Cyclization and Decomposition: The intermediate undergoes intramolecular cyclization to form the highly energetic, four-membered ring intermediate, 1,2-dioxetanedione. This molecule is extremely unstable and rapidly decomposes into two molecules of carbon dioxide.

-

Energy Transfer and Light Emission: The substantial energy released during the decomposition of 1,2-dioxetanedione is transferred to a nearby fluorophore molecule, promoting it to an excited singlet state. The excited fluorophore then relaxes to its ground state by emitting a photon of light. The color of the emitted light is characteristic of the specific fluorophore used.

This process is often described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) model, which postulates the formation of a transient charge-transfer complex between the 1,2-dioxetanedione intermediate and the fluorophore. An electron is transferred from the fluorophore to the intermediate, leading to its decomposition and the subsequent annihilation of the resulting radical ions, which regenerates the fluorophore in an excited state.

Quantitative Data Presentation

The efficiency of the CPPO chemiluminescence reaction is paramount for its application in sensitive analytical assays. Key parameters include the chemiluminescence quantum yield (ΦCL), which is the ratio of emitted photons to the number of reacting CPPO molecules, and the kinetic parameters of the reaction.

Chemiluminescence Quantum Yields

The choice of fluorophore is critical as it directly influences the quantum yield and the emission wavelength. The following table summarizes the chemiluminescence quantum yields for the peroxyoxalate system with various fluorescent compounds. Note that the specific oxalate ester used in these studies may vary, but the data provides a valuable comparison of fluorophore efficiency.

| Fluorophore | Oxalate Ester | Solvent | Chemiluminescence Quantum Yield (ΦCL, einsteins/mol) | Reference |

| 9,10-Diphenylanthracene (DPA) | Bis(pentachlorophenyl) oxalate (PCPO) | Diethyl Phthalate | 0.10 | [1] |

| Rubrene | Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Diethyl Phthalate | ~0.23 | [2] |

| Perylene | Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Diethyl Phthalate | ~0.20 | [2] |

| 9,10-Bis(phenylethynyl)anthracene (BPEA) | Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Diethyl Phthalate | ~0.13 | [2] |

Factors Influencing Reaction Efficiency

Several factors can significantly impact the intensity and kinetics of the CPPO chemiluminescence reaction. Understanding and optimizing these parameters is crucial for developing robust and sensitive assays.

| Factor | Effect on Chemiluminescence | Quantitative Insights and Considerations |

| CPPO Concentration | Increased concentration generally leads to higher light intensity up to a certain point, after which quenching effects may occur. | Optimal concentrations are typically in the millimolar range. |

| Hydrogen Peroxide Concentration | Similar to CPPO, increasing H₂O₂ concentration enhances the signal to a plateau. Excess H₂O₂ can lead to side reactions and decreased efficiency. | The molar ratio of CPPO to H₂O₂ is a critical parameter to optimize for specific applications. |

| Catalyst | The presence of a nucleophilic or base catalyst (e.g., imidazole, sodium salicylate) significantly accelerates the reaction rate and increases light intensity.[3] | The choice and concentration of the catalyst must be optimized to achieve the desired reaction kinetics (e.g., flash vs. glow emission). |

| Fluorophore | The structure and concentration of the fluorophore determine the emission wavelength and quantum yield. | The fluorophore should have a high fluorescence quantum yield and be soluble in the reaction medium. Concentration needs to be optimized to maximize energy transfer and avoid self-quenching. |

| Solvent | The polarity and viscosity of the solvent can affect the reaction rate and the stability of the intermediates. | Aprotic solvents like ethyl acetate, acetonitrile, and phthalates are commonly used.[3] |

| pH | The reaction rate is pH-dependent, with slightly alkaline conditions generally favoring the reaction.[3] | The optimal pH is typically between 6 and 9, depending on the specific catalyst and fluorophore used. |

| Temperature | Higher temperatures generally increase the reaction rate, but can also accelerate the degradation of reactants and intermediates, potentially reducing the total light output. | The reaction is typically performed at room temperature for analytical applications. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of CPPO-based chemiluminescence assays.

General Protocol for Hydrogen Peroxide Detection

This protocol provides a basic framework for the detection of hydrogen peroxide using the CPPO system.

Materials:

-

Bis(2,4,5-trichloro-6-pentyloxycarbonylphenyl)oxalate (CPPO) solution (e.g., 10 mM in ethyl acetate)

-

Fluorophore solution (e.g., 1 mM of a selected fluorophore in ethyl acetate)

-

Catalyst solution (e.g., 100 mM imidazole in ethyl acetate)

-

Hydrogen peroxide standards or samples

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Luminometer or a suitable light-measuring instrument

Procedure:

-

Reagent Preparation: Prepare working solutions of CPPO, fluorophore, and catalyst by diluting the stock solutions in an appropriate solvent (e.g., ethyl acetate). The final concentrations will need to be optimized for the specific application.

-

Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a luminometer tube), combine the CPPO, fluorophore, and catalyst solutions.

-

Initiation of Chemiluminescence: Add the hydrogen peroxide standard or sample to the reaction mixture and immediately place the vessel in the luminometer.

-

Data Acquisition: Measure the chemiluminescence intensity over a defined period. The integrated light intensity (area under the curve) or the peak intensity is typically proportional to the concentration of hydrogen peroxide.

-

Calibration Curve: Generate a calibration curve by plotting the chemiluminescence signal against the concentration of the hydrogen peroxide standards.

-

Sample Analysis: Determine the hydrogen peroxide concentration in the unknown samples by interpolating their chemiluminescence signals on the calibration curve.

Protocol for CPPO-Based HPLC Detection

CPPO chemiluminescence is a highly sensitive detection method for High-Performance Liquid Chromatography (HPLC), particularly for analytes that can be derivatized with a fluorescent tag or that can produce hydrogen peroxide.

System Setup:

-

HPLC system with a post-column reaction coil.

-

Two additional pumps for delivering the chemiluminescence reagents.

-

A mixing tee to combine the column effluent with the reagents.

-

A chemiluminescence detector.

Reagents:

-

Reagent A: A solution of CPPO and a suitable fluorophore in an appropriate solvent (e.g., acetonitrile).

-

Reagent B: A solution of hydrogen peroxide and a catalyst (e.g., imidazole) in a suitable buffer.

Procedure:

-

Chromatographic Separation: Separate the analytes of interest on the HPLC column using an appropriate mobile phase.

-

Post-Column Reaction: After the column, the eluent is mixed with Reagent A at a mixing tee.

-

Initiation of Chemiluminescence: The mixture from the first tee is then mixed with Reagent B at a second mixing tee, initiating the chemiluminescence reaction.

-

Detection: The reaction mixture flows through a reaction coil to allow for the development of the chemiluminescent signal before passing through the detector. The detector measures the light emission, and the resulting signal is recorded as a chromatogram.

-

Quantification: The peak area or height in the chromatogram is proportional to the concentration of the analyte.

Protocol for CPPO-Based Enzyme-Linked Immunosorbent Assay (ELISA)

In a CPPO-based ELISA, an enzyme label (e.g., Horseradish Peroxidase, HRP) catalyzes a reaction that produces hydrogen peroxide, which then initiates the CPPO chemiluminescence reaction.

Procedure:

-

Antigen/Antibody Coating: Coat the wells of a microplate with the capture antibody or antigen.

-

Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

-

Sample/Standard Incubation: Add the samples and standards to the wells and incubate to allow the target analyte to bind to the coated antibody/antigen.

-

Detection Antibody Incubation: Add a primary or secondary antibody conjugated to an enzyme (e.g., HRP).

-

Substrate Addition: Add a substrate solution that will be converted by the enzyme to produce hydrogen peroxide (e.g., for HRP, a substrate like luminol/enhancer solution can be used, or a system that generates H₂O₂).

-

Chemiluminescence Reaction: Add the CPPO chemiluminescence detection reagent (containing CPPO and a fluorophore) to the wells. The H₂O₂ produced in the previous step will initiate the chemiluminescence reaction.

-

Signal Measurement: Immediately measure the light emission from each well using a microplate luminometer. The intensity of the light is proportional to the amount of enzyme-linked antibody bound, and thus to the concentration of the analyte.

Applications in Drug Development and Research

The high sensitivity of CPPO chemiluminescence makes it an invaluable tool in various stages of drug development and biomedical research:

-

High-Throughput Screening (HTS): The rapid and sensitive nature of CPPO-based assays allows for the screening of large compound libraries for potential drug candidates that modulate enzyme activity or other biological processes.

-

Immunoassays: As detailed in the ELISA protocol, CPPO chemiluminescence provides a highly sensitive detection method for quantifying biomarkers, drug levels, and antibody responses.

-

Reporter Gene Assays: CPPO-based detection can be used to measure the activity of reporter genes (e.g., those encoding for peroxidases) in cellular assays to study gene expression and signaling pathways.

-

Oxidative Stress Measurement: The direct detection of hydrogen peroxide makes the CPPO system ideal for studying oxidative stress in biological systems, a key factor in many diseases and drug toxicity mechanisms.

-

Kinetic Studies: The real-time nature of the light emission allows for the detailed kinetic analysis of enzymatic reactions and other biochemical processes.

Conclusion

The CPPO chemiluminescence reaction with hydrogen peroxide stands out as a robust, highly sensitive, and versatile analytical technique. A thorough understanding of its underlying mechanism, the factors influencing its efficiency, and the specifics of its application in various experimental formats is crucial for leveraging its full potential. For researchers, scientists, and drug development professionals, mastering the principles and protocols outlined in this guide will enable the development of cutting-edge assays for a wide range of analytical challenges, ultimately advancing scientific discovery and therapeutic innovation.

References

The Luminous Path: An In-depth Technical Guide to the Energy Transfer Mechanism in CPPO Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of chemiluminescence, or the emission of "cold light" from a chemical reaction, has transitioned from a captivating curiosity to a cornerstone of modern analytical and diagnostic techniques. Among the most efficient non-biological light-emitting reactions is the peroxyoxalate system, with bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate (CPPO) being a prominent reagent. Its high quantum yields and versatility make it indispensable in applications ranging from immunoassays to environmental monitoring.

This technical guide provides a comprehensive exploration of the core energy transfer mechanism in CPPO chemiluminescence. We will delve into the intricate reaction pathways, present key quantitative data, detail essential experimental protocols, and visualize the complex processes involved to provide a thorough understanding for researchers and professionals in the field.

The Core Reaction: From Oxalate to High-Energy Intermediate

The peroxyoxalate chemiluminescence (PO-CL) reaction is a multi-step process that begins with the reaction of a diaryl oxalate ester, such as CPPO, with an oxidizing agent, typically hydrogen peroxide (H₂O₂).[1] The reaction is generally base-catalyzed, with weak bases like sodium salicylate often added to achieve slightly alkaline conditions that enhance light emission.[2]

The process can be broken down into two primary stages:

-

Formation of the Peroxyoxalate Intermediate: The reaction initiates with a nucleophilic attack on the CPPO molecule by the hydroperoxide anion (OOH⁻), which is formed from the deprotonation of hydrogen peroxide by the base catalyst.[3][4] This initial reaction forms a peroxyoxalate intermediate.[5]

-

Generation of the Key Intermediate: This peroxyoxalate intermediate is unstable and rapidly undergoes an intramolecular cyclization. This step releases a phenol and forms a highly strained, high-energy intermediate (HEI), which is widely proposed to be 1,2-dioxetanedione.[6][7] This molecule is the central energy reservoir for the subsequent light-emitting step. Due to its extreme instability, 1,2-dioxetanedione has a very short lifetime.[4]

The Energy Transfer Mechanism: Chemically Initiated Electron Exchange Luminescence (CIEEL)

In the absence of a suitable energy acceptor, the 1,2-dioxetanedione intermediate would simply decompose into two molecules of carbon dioxide (CO₂), releasing energy primarily as heat.[6] The magic of chemiluminescence occurs when a fluorescent activator (also known as a fluorophore or dye) is present. The energy transfer from the high-energy intermediate to the activator is explained by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.[1][8]

The CIEEL process involves the following steps:

-

Electron Transfer: The high-energy intermediate (1,2-dioxetanedione) forms a complex with the activator molecule. An electron is transferred from the activator to the intermediate.[1]

-

Intermediate Fragmentation: This electron transfer induces the fragmentation of the now radical-anion intermediate into two molecules of carbon dioxide and a radical anion.

-

Back Electron Transfer & Excitation: An immediate back-electron transfer occurs from the fragmented intermediate to the activator radical cation.[1] This process has sufficient energy to promote the activator to an electronically excited singlet state (Activator*).

-

Light Emission: The excited activator relaxes to its ground state by emitting a photon of light. The color (wavelength) of this emitted light is characteristic of the specific activator used, not the peroxyoxalate reaction itself.[1][9] This allows for the generation of a wide spectrum of colors simply by changing the dye.[2]

References

- 1. innovation.world [innovation.world]

- 2. Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)oxalate - Wikipedia [en.wikipedia.org]

- 3. Chemiluminescence — Chemie a světlo [chemistryandlight.eu]

- 4. Chemiluminescence from reactions of bis(pentachlorophenyl)oxalate, hydrogen peroxide and fluorescent compounds. Kinetics and mechanism - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 7. Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the Mechanism of the Excitation Step in Peroxyoxalate Chemiluminescence | Semantic Scholar [semanticscholar.org]

- 9. innovation.world [innovation.world]

An In-depth Technical Guide to Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) Oxalate (CPPO)

CAS Number: 30431-54-0

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate, commonly known as CPPO, is a key organic compound widely recognized for its central role in peroxyoxalate chemiluminescence, the chemical process that powers modern glow sticks and has significant applications in analytical chemistry.[1][][] Its unique molecular structure, featuring a highly reactive oxalate ester core linked to two substituted phenyl rings, enables a high-efficiency chemical light-emitting reaction when combined with an oxidizing agent and a suitable fluorophore. This guide provides a detailed technical overview of CPPO, including its chemical and physical properties, a comprehensive synthesis protocol, a standardized experimental procedure for chemiluminescence, and an exploration of its reaction mechanism and analytical characterization.

Chemical and Physical Properties

CPPO is a white, crystalline solid at room temperature.[4] Its properties are summarized in the table below, compiled from various sources. The pentyloxycarbonyl groups contribute to its solubility in many organic solvents, a crucial characteristic for its application in homogeneous chemiluminescent systems.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₄Cl₆O₈ | [][5] |

| Molecular Weight | 677.17 g/mol | [][] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 80-85 °C | [6] |

| Purity (by HPLC) | ≥95% - ≥97.0% | [4][6] |

| Solubility | Soluble in organic solvents such as diethyl phthalate, ethyl acetate, and dibutyl phthalate. Insoluble in water. | [1][7] |

Synthesis of CPPO

The synthesis of CPPO is achieved through the esterification of 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride in the presence of a base, typically triethylamine, to neutralize the hydrogen chloride byproduct.[1]

Synthesis Workflow

Caption: A schematic overview of the CPPO synthesis process.

Detailed Experimental Protocol

Materials:

-

2,4,6-trichlorophenol (4g)

-

Oxalyl chloride (1.5g)

-

Triethylamine (2g)

-

Anhydrous Toluene (50 mL)

-

Methanol (for washing)

-

Ethanol (for washing)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Preparation: To a round-bottom flask, add 4g of 2,4,6-trichlorophenol and a magnetic stir bar. Add 50 mL of anhydrous toluene and stir until the solid is completely dissolved.

-

Addition of Base: Add 2g of triethylamine to the solution.

-

Cooling: Cool the flask in an ice bath.

-

Addition of Oxalyl Chloride: Slowly add 1.5g of oxalyl chloride to the cooled solution in small portions. The reaction is exothermic, so slow addition is crucial to control the temperature.

-

Reaction: After the complete addition of oxalyl chloride, remove the flask from the ice bath and let it react at room temperature for 2 hours with continuous stirring.

-

Filtration: After the reaction is complete, filter the contents of the flask using vacuum filtration to separate the solid product from the reaction mixture.

-

Washing: Wash the crude product with ethanol to remove impurities.

-

Drying: Dry the purified product under vacuum.

Peroxyoxalate Chemiluminescence

The most notable application of CPPO is its use as a chemiluminescent agent. The reaction of CPPO with hydrogen peroxide in the presence of a fluorescent dye results in the emission of light. The color of the light is dependent on the specific fluorescent dye used.

Chemiluminescence Signaling Pathway

The chemiluminescence of CPPO is a multi-step process. Initially, CPPO reacts with hydrogen peroxide to form a highly unstable 1,2-dioxetanedione intermediate. This high-energy intermediate then transfers its energy to a fluorescent dye molecule, exciting it to a higher energy state. As the excited dye molecule returns to its ground state, it releases the excess energy in the form of a photon of light.

Caption: The key steps in the CPPO chemiluminescence reaction.

Standardized Experimental Protocol for Chemiluminescence

This protocol provides a general procedure for demonstrating the chemiluminescent properties of CPPO. The specific quantities can be adjusted to vary the intensity and duration of the light emission.

Materials:

-

CPPO (2g)

-

Diethyl phthalate (DEP) (20 mL)

-

Sodium Acetate (0.1g)

-

Rubrene (fluorescent dye) (0.05g)

-

30% Hydrogen Peroxide (10 mL)

Procedure:

-

Activator Solution: In a suitable container, dissolve 2g of CPPO, 0.1g of sodium acetate, and 0.05g of rubrene in 20 mL of diethyl phthalate. Gentle heating may be required to fully dissolve the solids. This is the "activator" or "oxalate" component.

-

Oxidizer Solution: The 30% hydrogen peroxide solution serves as the "oxidizer" component.

-

Initiation of Chemiluminescence: In a darkened environment, add the hydrogen peroxide solution to the activator solution. The mixture will immediately begin to glow. The intensity and duration of the light can be influenced by the concentrations of the reactants and the temperature.

Quantitative Data

The efficiency of the peroxyoxalate chemiluminescence reaction is highly dependent on the fluorescent dye used. The following table lists some common fluorophores and the corresponding color of light emitted when used with an oxalate ester like CPPO.

| Fluorescent Dye | Emitted Color |

| 9,10-Diphenylanthracene | Blue |

| 9,10-Bis(phenylethynyl)anthracene | Green |

| Rubrene | Yellow |

| Rhodamine B | Red |

Note: The quantum yields of these reactions can vary significantly based on the specific reaction conditions, including the solvent, temperature, and pH.

Analytical Characterization

The purity and identity of synthesized CPPO can be confirmed using standard analytical techniques.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of CPPO will show characteristic absorption bands for the carbonyl groups (C=O) of the ester and oxalate moieties, as well as peaks corresponding to the aromatic rings and the C-Cl bonds. A typical peak for the C=O stretching in the ester is observed around 1737 cm⁻¹, while the C-O-C stretching appears in the 1300-1000 cm⁻¹ region. The C-Cl stretching vibration is typically seen around 737 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure of CPPO. The ¹H NMR spectrum will show signals corresponding to the protons of the pentyl group and the aromatic rings. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the carbons of the pentyl chain.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for assessing the purity of CPPO.[4] A reversed-phase HPLC method with UV detection can be developed to separate CPPO from any starting materials or byproducts.

Conclusion

This compound (CPPO) is a cornerstone of modern chemiluminescence applications. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. The versatility of the peroxyoxalate system, allowing for a wide range of emission colors simply by changing the fluorescent dye, ensures its continued importance in analytical chemistry, safety lighting, and scientific demonstrations. This guide has provided a comprehensive technical overview to aid researchers and professionals in the synthesis, application, and analysis of this fascinating and useful molecule.

References

- 1. Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)oxalate - Wikipedia [en.wikipedia.org]

- 4. CPPO Chemical Supplier | Bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate | CAS 30431-54-0 | Nexal Inc [nexalinc.com]

- 5. Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] Oxalate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. Chemiluminescence of CPPO with organic dyes : Svarichevsky Mikhail [3.14.by]

- 8. researchgate.net [researchgate.net]

Unlocking Ultrasensitive Bioanalysis: A Technical Guide to Novel Applications of CPPO

For Researchers, Scientists, and Drug Development Professionals

The quest for highly sensitive and robust bioanalytical methods is a cornerstone of modern research and drug development. In this context, chemiluminescence (CL) has emerged as a powerful detection technique, offering superior signal-to-noise ratios compared to traditional fluorescence-based assays.[1] At the heart of many advanced chemiluminescent systems lies bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate (CPPO), a versatile reagent renowned for its high quantum efficiency and sustained light emission.[2] This technical guide explores the core principles of CPPO-based chemiluminescence and delves into its novel applications in bioanalysis, providing detailed experimental protocols and quantitative performance data to empower researchers in their pursuit of ultrasensitive detection.

The Engine of Light: The CPPO Chemiluminescence Reaction

The fundamental principle of CPPO-based chemiluminescence involves a chemical reaction that generates light. When CPPO reacts with hydrogen peroxide (H₂O₂), it forms a high-energy intermediate, 1,2-dioxetanedione.[3] This unstable intermediate rapidly decomposes, releasing a significant amount of energy. This energy is then transferred to a nearby fluorescent molecule (fluorophore), exciting it to a higher energy state. As the excited fluorophore returns to its ground state, it emits a photon of light, resulting in a measurable chemiluminescent signal. The reaction rate is dependent on pH, with slightly alkaline conditions, often achieved by adding a weak base like sodium salicylate, producing a brighter light.[3]

References

Methodological & Application

Application Notes & Protocols: Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) Oxalate Chemiluminescence Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxyoxalate chemiluminescence (CL) is a highly sensitive detection method utilized in a variety of analytical applications, including immunoassays, high-performance liquid chromatography (HPLC), and flow injection analysis.[1][2] The key principle involves the reaction of an oxalate ester with an oxidizing agent, typically hydrogen peroxide, in the presence of a fluorophore. This reaction generates a high-energy intermediate that excites the fluorophore, resulting in the emission of light. The intensity of the emitted light is proportional to the concentration of the analyte being measured.[1]

Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate, a derivative of the widely used chemiluminescent reagent bis(2,4,6-trichlorophenyl) oxalate (TCPO)[1][3], is designed for such assays. Its chemical structure is intended to influence solubility and reaction kinetics, potentially offering advantages in specific assay conditions. These assays are particularly valuable for detecting analytes at very low concentrations, a common requirement in clinical diagnostics, environmental monitoring, and pharmaceutical research.[1]

Principle of the Assay

The chemiluminescence reaction is a multi-step process:

-

Oxidation: The oxalate ester reacts with hydrogen peroxide (H₂O₂) to form a high-energy intermediate, often proposed to be a 1,2-dioxetanedione derivative.[3][4]

-

Energy Transfer: This unstable intermediate transfers its energy to a fluorescent molecule (fluorophore).

-

Light Emission: The excited fluorophore returns to its ground state by emitting a photon of light. The wavelength of the emitted light is characteristic of the chosen fluorophore.

The overall efficiency of light production depends on the chemical structure of the oxalate ester, the fluorophore, the solvent, and the presence of any catalysts.[4]

Key Reagents and Their Roles

| Reagent | Role in the Assay | Typical Starting Concentration Range |

| This compound | The "fuel" for the chemiluminescent reaction. | 1 - 10 mM |

| Hydrogen Peroxide (H₂O₂) | The oxidant that reacts with the oxalate ester. | 0.1 - 1 M |

| Fluorophore (e.g., 9,10-diphenylanthracene, Rhodamine B) | Accepts energy from the intermediate and emits light.[5] | 10 µM - 1 mM |

| Catalyst (e.g., sodium salicylate, imidazole) | Increases the rate of the reaction and light emission.[6][7] | 0.1 - 5 mM |

| Solvent (e.g., Ethyl Acetate, Acetonitrile, THF) | Provides the reaction medium. The choice of solvent can affect reagent solubility and reaction kinetics.[4] | N/A |

Experimental Protocol: General Chemiluminescence Assay

This protocol provides a general framework for a chemiluminescence assay using this compound for the detection of hydrogen peroxide or a labeled analyte. Note: Optimal concentrations of all reagents and reaction times should be determined empirically for each specific application.

Materials:

-

This compound

-

Hydrogen peroxide (30% solution)

-

Selected Fluorophore (e.g., 9,10-diphenylanthracene)

-

Catalyst (e.g., sodium salicylate)

-